N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a nucleophilic substitution reaction, where a butylphenylamine reacts with an appropriate electrophile.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling Reactions: The final step involves coupling the thiazole and thiophene rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution can be performed using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-((4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-[4-[3-(4-butylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-3-5-15-7-9-16(10-8-15)22-19(25)12-11-17-14-28-21(23-17)24-20(26)18-6-4-13-27-18/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTKLNVNBHWBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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